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Compound of Interest

2-Methoxy-4-phenylicyclohexan-1-
Compound Name:

amine hydrochloride
CAS No.: 1803589-26-5

Cat. No.: B1435493

Get Quote
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Technical Comparison: Pharmacological

Potency & Mechanism of Action
2-Methoxy-4-phenylcyclohexan-1-amine vs.

Tramadol
Executive Summary

This guide provides a rigorous pharmacological comparison between the clinical standard
Tramadol and the structural analogue/candidate 2-Methoxy-4-phenylcyclohexan-1-amine
(referred to herein as 2-M-4-PCA). While Tramadol is a well-characterized atypical opioid with
dual mechanisms (MOR agonism + SNRI), 2-M-4-PCA represents a distinct chemical scaffold
(4-phenylcyclohexylamine) sharing pharmacophore features with potent opioids like U-47700
and fentanyl derivatives.
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Key Finding: 2-M-4-PCA lacks the tertiary amine and specific substitution pattern of Tramadol
that confers SNRI activity, suggesting a pharmacological profile shifted towards classical opioid
receptor agonism. Researchers should anticipate higher MOR selectivity and potentially distinct

metabolic stability compared to Tramadol.

Structural & Chemical Analysis (SAR)[1]

The primary distinction lies in the positioning of the phenyl ring and the amine substitution,
which dictates receptor affinity and monoamine transporter selectivity.
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Feature

Tramadol

2-Methoxy-4-
phenylcyclohexan-1-
amine (2-M-4-PCA)

Pharmacological
Implication

Core Scaffold

Cyclohexanol

Cyclohexylamine

Cyclohexylamines
(e.g., U-47700) often
exhibit higher
lipophilicity and MOR
affinity than

cyclohexanols.

Phenyl Position

C1 (Geminal to -OH)

C4 (Distal to amine)

C4-phenyl aligns with
the 4-phenylpiperidine
pharmacophore (e.g.,
Fentanyl, Pethidine),
suggesting potent
MOR binding.
Tramadol's C1-phenyl

is atypical.

Amine Type

Tertiary (Dimethyl)

Primary (NH2)

Tertiary amines
facilitate BBB
penetration and are
typical for high-affinity
opioids. Primary
amines may undergo
rapid MAO
metabolism or show
lower BBB
permeability unless

actively transported.

Ether Group

3-Methoxyphenyl (on
ring)

2-Methoxy (on

cyclohexane)

The 2-methoxy group
in 2-M-4-PCA likely
locks conformation,
potentially mimicking
the C-ring of

morphinans.
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Pharmacodynamics: Mechanism of Action
Tramadol: The "Dual-Action" Standard

Tramadol functions as a prodrug. The parent molecule is a weak MOR agonist but a potent
Serotonin-Norepinephrine Reuptake Inhibitor (SNRI). Its metabolite, O-desmethyltramadol
(M1), is responsible for the majority of opioid analgesia (Ki = 0.0034 uM at MOR).

2-M-4-PCA: Predicted "Scaffold-Based" Profile

Based on the 4-phenylcyclohexylamine scaffold, 2-M-4-PCA is predicted to function primarily
as a Mu-Opioid Receptor (MOR) Agonist.

o Loss of SNRI Activity: The absence of the specific aryl-alkyl-amine distance and the tertiary
dimethylamine group found in Tramadol suggests 2-M-4-PCA will lack significant affinity for
SERT/NET transporters.

o Direct Agonism: Unlike Tramadol (which requires CYP2D6 activation), 2-M-4-PCA's primary
amine and lipophilic core suggest direct receptor binding, though the primary amine may limit
potency compared to N-substituted analogues.

Signaling Pathway Comparison (Graphviz)
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Caption: Tramadol relies on CYP2D6 activation for opioid effects and direct SNRI activity. 2-M-
4-PCA is predicted to act as a direct MOR agonist lacking SNRI side effects.

Pharmacokinetics & Metabolism
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Parameter Tramadol 2-M-4-PCA (Predicted)

Moderate (Primary amines
Bioavailability High (68-100%) often have lower oral F due to
first-pass metabolism).

Likely MAO (Monoamine

_ o Oxidase) deamination due to
) CYP2D6 (Bioactivation), ) )
Metabolism ) primary amine, and CYP-
CYP3A4 (N-demethylation). ) )
mediated hydroxylation of the

phenyl ring.

] Unknown. N-acetylation or
) ) O-desmethyltramadol (M1) is ) ) )
Active Metabolites methylation could yield active
6x more potent. o
metabolites in vivo.

Unknown (Likely shorter if
MAO substrate).

Half-Life ~6 hours

Experimental Protocols for Validation

To objectively compare 2-M-4-PCA against Tramadol, the following self-validating experimental
workflows are recommended.

A. In Vitro Radioligand Binding Assay (MOR/DOR/KOR)

Objective: Determine binding affinity (

) and selectivity.

e Preparation: Transfect CHO or HEK-293 cells with human MOR, DOR, and KOR.

 Membrane Prep: Homogenize cells in Tris-HCI buffer; centrifuge to isolate membrane
fractions.

e Ligands:

o Radioactive:
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-DAMGO (MOR),
-DPDPE (DOR),
-U69,593 (KOR).
o Competitors: Tramadol (1 nM - 10 pM), 2-M-4-PCA (1 nM - 10 uM), Naloxone (Control).

e Incubation: 60 min at 25°C. Terminate by rapid filtration over GF/B filters.
e Analysis: Measure radioactivity via liquid scintillation. Calculate

and derive
using the Cheng-Prusoff equation:
Validation: Tramadol

should be in the uM range (low affinity), while M1 (if tested) should be nM. 2-M-4-PCA is
expected to show nM affinity if it follows the 4-phenyl pharmacophore.

B. Functional Assay:

Binding

Objective: Distinguish between agonist, antagonist, and partial agonist activity.
e Protocol: Incubate membranes with GDP and

+ Test Compound.

o Readout: Agonists increase
binding (G-protein activation).
o Comparison:
o Tramadol: Partial agonist (low efficacy).

o 2-M-4-PCA: Assess for Full vs. Partial agonism. High efficacy indicates higher overdose
risk.
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C. In Vivo Analgesia (Tail-Flick | Hot Plate)

Objective: Assess central analgesic potency.

Subjects: Male ICR mice (n=10/group).

Dosing: Administer Vehicle, Tramadol (10-40 mg/kg), and 2-M-4-PCA (Log-dosed: 1, 3, 10
mg/kg).

Test: Measure latency to tail withdrawal from heat source.

Antagonism Check: Pre-treat a subset with Naloxone (1 mg/kg). If 2-M-4-PCA analgesia is
fully reversed, it confirms an opioid mechanism.

Experimental Workflow Diagram (Graphviz)
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Caption: Step-wise validation protocol. Only high-affinity candidates (Ki < 100 nM) proceed to
in vivo testing to minimize animal use.

Safety & Toxicology Profile
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Toxicity Endpoint

Tramadol

2-M-4-PCA (Risk
Assessment)

Respiratory Depression

Low/Moderate (Ceiling effect

due to low MOR efficacy).

High Risk (Typical of potent
MOR agonists). Lacks the

"ceiling" if efficacy is high.

Seizure Threshold

High Risk (Lowers threshold

via SNRI mechanism).

Low Risk (Unlikely to inhibit
reuptake, reducing seizure
liability compared to

Tramadol).

Serotonin Syndrome

Risk when combined with

Low Risk (Unless it acts as a

serotonin releaser, which is

SSRIs/MAOIs. _
rare for this scaffold).
High (Potent MOR agonists
Dependence Moderate. induce rapid tolerance and
dependence).
Conclusion

2-Methoxy-4-phenylcyclohexan-1-amine represents a structural pivot from Tramadol, moving

away from the "atypical" dual-action profile toward a classical opioid scaffold.

o Researchers should treat 2-M-4-PCA as a potential pure MOR agonist.

o Development Potential: If 2-M-4-PCA demonstrates high MOR affinity without the seizure

liability of Tramadol, it could serve as a safer analgesic lead, provided respiratory depression

risks are managed.

» Critical Next Step: Perform the

assay to determine intrinsic efficacy, as this will dictate the safety margin relative to

Tramadol.
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of-2-methoxy-4-phenylcyclohexan-1-amine-vs-tramadol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Address: 3281 E Guasti Rd
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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